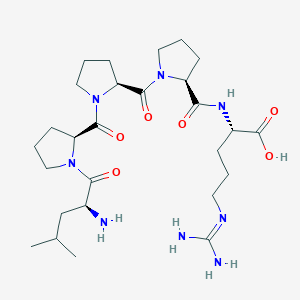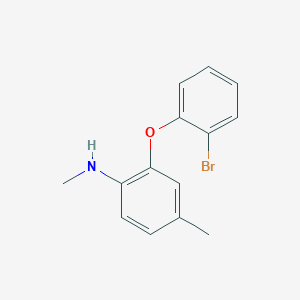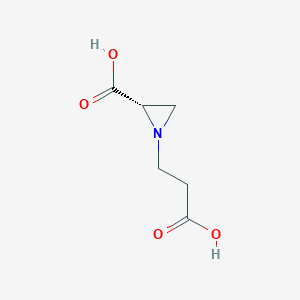![molecular formula C11H13N3 B14216861 Benzonitrile, 2-[(1,1-dimethylethyl)azo]- CAS No. 832077-11-9](/img/structure/B14216861.png)
Benzonitrile, 2-[(1,1-dimethylethyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is an organic compound with the molecular formula C11H13N3 It is a derivative of benzonitrile, where the hydrogen atom on the benzene ring is replaced by a 2-[(1,1-dimethylethyl)azo] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-[(1,1-dimethylethyl)azo]- can be achieved through several methods. One common approach involves the reaction of benzonitrile with tert-butyl azide under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of benzonitrile, 2-[(1,1-dimethylethyl)azo]- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzonitrile compounds.
Aplicaciones Científicas De Investigación
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 2-[(1,1-dimethylethyl)azo]- involves its interaction with specific molecular targets and pathways. The azo group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biological processes, making the compound of interest for further study in medicinal chemistry and biochemistry.
Comparación Con Compuestos Similares
Similar Compounds
- Benzonitrile, 2-[(1,1-dimethylethyl)thio]azo]
- Benzonitrile, 2-[(1,1-dimethylethyl)amino]azo]
Uniqueness
Benzonitrile, 2-[(1,1-dimethylethyl)azo]- is unique due to its specific azo group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
832077-11-9 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)benzonitrile |
InChI |
InChI=1S/C11H13N3/c1-11(2,3)14-13-10-7-5-4-6-9(10)8-12/h4-7H,1-3H3 |
Clave InChI |
KFLIXWGEERCSGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC=CC=C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanylglycyl-L-leucine](/img/structure/B14216802.png)

![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)



![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)


